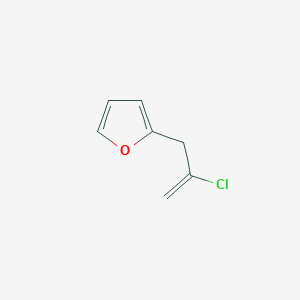

2-Chloro-3-(2-furyl)-1-propene

Description

Contextual Significance of Furan-Substituted Organic Frameworks in Advanced Synthesis

Furan-containing organic frameworks are a crucial class of heterocyclic compounds widely found in natural products and are pivotal in pharmaceutical chemistry, materials science, and organic synthesis. mdpi.com Their derivatives are known to exhibit significant biological and pharmacological activities. mdpi.com The versatility of the furan (B31954) moiety makes it a valuable building block for creating complex molecular architectures. researchgate.net

The synthesis of polysubstituted furans has been a significant focus of research, with numerous methods developed to construct these frameworks. mdpi.comacs.orgacs.org These methods include transition-metal-catalyzed cycloisomerization and cycloaddition reactions, as well as metal-free oxidative cyclizations. researchgate.net The ability to functionalize the furan ring allows for the fine-tuning of the electronic and steric properties of molecules, which is essential for developing new materials and therapeutic agents. mdpi.com For instance, furan derivatives are key intermediates in the production of various pharmaceuticals and agrochemicals. mdpi.comnumberanalytics.com

The hetero-Diels-Alder reaction of furans is a powerful method for constructing hetero-oxanorbornene derivatives, which are versatile precursors to a wide range of heterocyclic compounds and complex natural products. rsc.org This highlights the strategic importance of furan-based building blocks in convergent and stereospecific synthesis. rsc.org

Role of Allylic Halides as Versatile Synthetic Intermediates in Modern Chemical Transformations

Allylic halides are highly valuable intermediates in organic synthesis due to their ability to undergo a variety of chemical transformations. numberanalytics.com The presence of a halogen atom adjacent to a carbon-carbon double bond, known as the allylic position, confers unique reactivity upon these compounds. numberanalytics.comncert.nic.in They are key substrates in nucleophilic substitution reactions, which can proceed through either S\N1 or S\N2 mechanisms, depending on the structure of the allylic halide and the reaction conditions. ncert.nic.in The high reactivity of allylic halides in S\N1 reactions is attributed to the formation of a resonance-stabilized allylic carbocation. ncert.nic.in

These compounds serve as precursors for the synthesis of a wide array of organic molecules, including alcohols, ethers, and amines, through reactions with various nucleophiles. researchgate.net Palladium-catalyzed cross-coupling reactions of allylic halides are particularly powerful for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks. rsc.org For example, they can react with α-diazocarbonyl compounds or N-mesylhydrazones to produce 1,3-diene derivatives. rsc.org

The versatility of allylic halides extends to their use in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. numberanalytics.com Their ability to introduce functional groups with control over regioselectivity and stereoselectivity makes them indispensable tools in modern organic synthesis. numberanalytics.comwhiterose.ac.uk

Fundamental Structural Features and Systemic Nomenclature Considerations for 2-Chloro-3-(2-furyl)-1-propene

Structural Features:

This compound is an organic compound characterized by a three-carbon propene chain. Key structural features include:

A furan ring attached at the C3 position of the propene chain.

A chlorine atom substituted at the C2 position of the propene chain, making it a vinylic chloride.

A carbon-carbon double bond between C1 and C2 of the propene chain.

The presence of both the furan ring and the allylic chloride functionality makes this molecule a versatile synthetic intermediate.

Systematic Nomenclature:

The systematic IUPAC name for this compound is This compound . qmul.ac.uk The numbering of the propene chain starts from the end that gives the double bond the lowest possible locant. The substituents are then named and numbered accordingly.

Below is a data table summarizing the key properties of this compound and related compounds for comparative analysis.

| Property | 2-Chloro-1-propene | 3-Chloro-2-methyl-1-propene | 2-Chloro-3-(2-chlorophenyl)-1-propene |

| Molecular Formula | C₃H₅Cl chemeo.comnist.gov | C₄H₇Cl industrialchemicals.gov.au | C₉H₈Cl₂ nih.gov |

| Molecular Weight | 76.53 g/mol chemeo.comnist.gov | 90.55 g/mol industrialchemicals.gov.au | 187.07 g/mol |

| Boiling Point | 35-36 °C nih.gov | 72.2 °C industrialchemicals.gov.au | Not available |

| CAS Number | 557-98-2 chemeo.comnist.gov | 563-47-3 industrialchemicals.gov.au | 85593-39-5 nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7ClO |

|---|---|

Molecular Weight |

142.58 g/mol |

IUPAC Name |

2-(2-chloroprop-2-enyl)furan |

InChI |

InChI=1S/C7H7ClO/c1-6(8)5-7-3-2-4-9-7/h2-4H,1,5H2 |

InChI Key |

VKBGTRFBLAEYAC-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC1=CC=CO1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 3 2 Furyl 1 Propene and Structural Analogues

Strategic Approaches for Furan (B31954) Ring Annulation in Unsaturated Precursors

The construction of the furan ring from acyclic, unsaturated starting materials is a cornerstone of modern heterocyclic chemistry. hud.ac.uk These annulation strategies provide direct access to the furan core and allow for the introduction of diverse substitution patterns. Two primary strategies have emerged as particularly powerful: electrophilic cyclization of functionalized alkynes and transition metal-catalyzed heteroannulation reactions. acs.orgcoopstfelicien.com These approaches leverage the unique reactivity of unsaturated systems to forge the requisite bonds for ring closure, offering pathways to a wide variety of substituted furan derivatives.

Electrophilic cyclization is a reliable and effective method for synthesizing furan derivatives, particularly benzo[b]furans, from appropriately substituted unsaturated precursors. acs.org This strategy typically involves the reaction of an unsaturated substrate, such as an o-alkynyl anisole, with an electrophile. The electrophile activates the alkyne, inducing a nucleophilic attack from the tethered oxygen atom to effect a 5-endo-dig cyclization, ultimately forming the furan ring. nih.gov

A variety of electrophilic reagents have been successfully employed, including iodine (I₂), iodine monochloride (ICl), bromine (Br₂), and phenylselenyl bromide (PhSeBr). acs.org The choice of electrophile can influence the product distribution and allows for the incorporation of a handle for further functionalization. For instance, the resulting 3-halo- or 3-seleno-substituted furans can participate in subsequent cross-coupling reactions to build more complex structures. acs.orgnih.gov The success of the cyclization is often dependent on the nature of the substituents on both the alkyne and the aromatic ring. acs.org While aryl- and vinylic-substituted alkynes generally undergo cyclization in excellent yields, alkyl-substituted alkynes may fail to cyclize, instead yielding products of simple electrophilic addition across the triple bond. nih.gov More recently, environmentally benign reagents like dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) have been used as electrophiles to induce the cyclization of o-alkynyl anisoles, affording 3-thiomethyl-substituted benzofurans under ambient, catalyst-free conditions. rsc.orgrsc.org

| Electrophile Source | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| I₂, ICl, Br₂, PhSeBr | o-Chalcogenealkynyl anisoles | 2-Chalcogen-3-halobenzo[b]furans | Product distribution depends on substituents and chalcogen atom. Products are useful for cross-coupling. | acs.org |

| I₂ | o-Alkynyl anisoles | 2-Substituted-3-iodobenzo[b]furans | Mild conditions; aryl/vinylic alkynes give excellent yields, while alkyl alkynes fail to cyclize. | nih.gov |

| DMTSF | o-Alkynyl anisoles | 2,3-Disubstituted benzo[b]furans with 3-thiomethyl group | Environmentally benign, catalyst-free, ambient temperature, excellent yields. | rsc.orgrsc.org |

Transition metal catalysis has revolutionized the synthesis of substituted furans, providing highly efficient and selective pathways from readily available starting materials. hud.ac.ukcoopstfelicien.com Catalysts based on a variety of metals, including palladium, copper, zinc, and gold, have been developed to facilitate the construction of the furan ring through diverse mechanistic manifolds. chim.itmdpi.comrsc.org These methods often involve the activation of alkynes or other unsaturated precursors, enabling intramolecular cyclization or intermolecular coupling reactions that lead to highly substituted furan cores. hud.ac.uk The versatility of transition metal catalysis allows for a broad substrate scope and functional group tolerance, making it a powerful tool for the synthesis of complex furan-containing molecules. rsc.org

Palladium catalysis is a particularly effective strategy for the synthesis of functionalized furans and their benzo-fused analogues. mdpi.comrsc.org These methods often employ palladium's ability to facilitate C-C and C-O bond formation through mechanisms such as oxidative addition, transmetalation, and reductive elimination. wikipedia.org

A common and powerful approach combines a palladium/copper-catalyzed Sonogashira cross-coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization to yield 2,3-disubstituted benzo[b]furans. nih.gov One-pot protocols have also been developed, where palladium catalysts facilitate both an initial alkylation or coupling followed by a cyclization step. For instance, the reaction of 1,3-dicarbonyl compounds with alkenyl bromides using a palladium catalyst like PdCl₂(CH₃CN)₂ can produce highly functionalized furans in excellent yields. mdpi.com The choice of catalyst, base, solvent, and oxidant is critical for optimizing these reactions. mdpi.com

Other advanced palladium-catalyzed methods include:

C-H Activation: Direct cross-coupling of furan derivatives with aryl bromides can be achieved through palladium-catalyzed C-H activation of the furan ring. mdpi.comnih.gov This avoids the need for pre-functionalized starting materials.

Enyne Cyclization: Palladium catalysts can initiate the cyclization of 1,6-enynes to form silyl (B83357) benzofurans in the presence of disilanes. rsc.org Similarly, furan-ynes can undergo dearomatizing alkoxyalkenylation to afford spiro-dihydrofurans. acs.org

Annulation Reactions: The palladium-catalyzed annulation of alkenyl ethers and alkynyl oxime ethers provides access to polycyclic dihydrobenzofurans. rsc.org

| Catalyst System | Reaction Type | Starting Materials | Product | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling / Cyclization | o-Iodoanisoles, Terminal alkynes | 2,3-Disubstituted benzo[b]furans | nih.gov |

| PdCl₂(CH₃CN)₂ / K₂CO₃ / CuCl₂ | One-Pot Alkylation-Cyclization | 1,3-Dicarbonyl compounds, Alkenyl bromides | Polysubstituted furans | mdpi.com |

| [Pd(cinnamyl)Cl]₂ | Intramolecular Condensation | 2-Hydroxyphenyl-substituted enones, Diazo compounds | 2,2,3-Trisubstituted dihydrofurans | rsc.org |

| Pd(II) complex / KOAc | C-H Activation / Cross-Coupling | Furan/Thiophene derivatives, Aryl bromides | 2-Aryl-furans/thiophenes | mdpi.com |

Copper-catalyzed reactions represent a cost-effective and efficient alternative for the synthesis of substituted furans. nih.gov A significant portion of these methodologies proceeds through the formation of copper (2-furyl)carbene complexes. chim.it These reactive intermediates can be generated from precursors like enynones or diazoacetates and subsequently participate in a variety of transformations. chim.ithud.ac.uk

One prominent method is the one-pot Cu(I)-catalyzed reaction of 1,3-dicarbonyl compounds with acetylenic aldehydes. organic-chemistry.orgthieme-connect.com This process is believed to involve an initial aldol (B89426) condensation, followed by copper(I)-mediated intramolecular cyclization to generate a (2-furyl)carbene intermediate. This carbene is then oxidized, often using air as the oxidant, to furnish the α-carbonyl furan product. organic-chemistry.orgthieme-connect.com Optimization studies have identified catalysts like CuBr as highly effective for this transformation. organic-chemistry.org

The reactivity of copper carbene intermediates has been exploited in several ways:

Carbene Oxidation: The carbene can be oxidized to yield 2-carbonyl furans. organic-chemistry.org

Migratory Insertion: The copper carbene can undergo a migratory insertion process with terminal alkynes to form nucleophilic organocopper species, which can then be trapped with electrophiles to afford furan-substituted allenes. acs.org

[4+1] Cycloaddition: Copper(I) can catalyze the [4+1] cycloaddition between α,β-acetylenic ketones and diazoacetates. hud.ac.uk This reaction proceeds through a copper carbene which forms a carbonyl ylide, followed by cyclization and aromatization to produce the furan. hud.ac.uk

The generation and trapping of these carbene intermediates under mild copper catalysis provides a versatile route to a wide range of functionalized furan derivatives that might be otherwise difficult to prepare. chim.it

| Catalyst | Carbene Precursor | Reaction Partner | Product Type | Reference |

|---|---|---|---|---|

| CuBr | Enynones (from 1,3-dicarbonyls + acetylenic aldehydes) | None (intramolecular cyclization/oxidation) | Trisubstituted α-carbonyl furans | organic-chemistry.org |

| CuI | Conjugated ene-yne ketones | Terminal alkynes | Furan-substituted allenes | acs.org |

| CuI | Diazoacetates | α,β-Acetylenic ketones | Polysubstituted furans | hud.ac.uk |

| CuCl | Bis-propargylic esters | None (cycloisomerization/oxidation) | 2-Acylfurans | chim.it |

Zinc-based catalysts offer an earth-abundant and environmentally friendly option for furan synthesis. chim.itresearchgate.net Similar to copper, zinc catalysts can promote the formation of furan derivatives from enynones through the generation of metal (2-furyl)carbene complexes. These zinc carbene intermediates exhibit a rich and distinct reactivity that has been harnessed for various synthetic applications. chim.it

The use of ZnCl₂ has been shown to effectively catalyze the 5-endo-dig cycloisomerization of 1,4-disubstituted and 1,2,4-trisubstituted but-3-yn-1-ones at room temperature, providing 2,5-di- and 2,3,5-trisubstituted furans in high yields. organic-chemistry.org The mechanism for the generation of zinc (2-furyl)carbenes from enynones involves the initial coordination of the substrate to the zinc salt, facilitating the cyclization. chim.it

The resulting zinc carbene intermediates can be trapped by various substrates:

Hydrosilanes: Reaction with hydrosilanes leads to Si-H bond insertion, yielding functionalized furan derivatives. chim.it

Diazo Compounds: Zinc catalysis enables the cross-coupling of enynones with diazo compounds to produce vinylfuran derivatives. This reactivity is notably different from that observed with copper catalysts, which can yield cyclobutene (B1205218) derivatives from the same starting materials. chim.it

Alkynes: In some cases, the reaction of the zinc carbene with an alkyne can lead to the formation of cyclopropene (B1174273) derivatives, which may rearrange to tetrasubstituted furans upon extended reaction times. chim.it

The development of zinc-catalyzed transformations involving carbene intermediates provides a powerful and straightforward methodology for accessing a diverse array of functionalized furans. chim.it

| Catalyst | Substrate(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| ZnCl₂ | But-3-yn-1-ones | 5-endo-dig cycloisomerization | 2,5-Di- and 2,3,5-trisubstituted furans | organic-chemistry.org |

| ZnCl₂ | Enynones and silanes | Carbene generation / Si-H insertion | Functionalized furan derivatives | chim.it |

| ZnCl₂ | Enynones and diazo compounds | Carbene generation / Cross-coupling | Vinylfuran derivatives | chim.it |

| ZnCl₂ | Enynones and alkynes | Carbene generation / Cyclopropanation | Cyclopropene / Tetrasubstituted furan derivatives | chim.it |

Gold catalysis has emerged as a remarkably powerful tool for the synthesis of furans, owing to the strong affinity of gold catalysts for alkynes (alkynophilicity), which enables a wide range of cyclization and rearrangement reactions under mild conditions. thieme-connect.comdntb.gov.ua Gold-catalyzed reactions often exhibit high efficiency and functional group tolerance, providing access to complex furan structures from simple precursors. organic-chemistry.orgacs.org

A prominent strategy is the dehydrative cyclization of heteroatom-substituted propargylic alcohols, which rapidly yields furan cores with catalyst loadings as low as 0.05 mol %. acs.org Various gold catalysts, including complexes like (Ph₃P)AuCl-AgNTf₂, are effective for the intramolecular cyclization of 3-alkyne-1,2-diols at room temperature. organic-chemistry.org

Other notable gold-catalyzed methodologies include:

Cascade Reactions: A combination of triazole-gold (TA-Au) and copper catalysts can enable a one-pot, three-step cascade reaction of propargyl alcohols and alkynes to produce di-, tri-, and tetrasubstituted furans in good to excellent yields. organic-chemistry.orgacs.org This process involves alcohol addition, a Saucy-Marbet rearrangement, and an allene-ketone cyclization. organic-chemistry.org

Carbene Cascade Reactions: Gold(I) catalysts can mediate a carbene cascade reaction of propargyl diazoacetates to synthesize multi-substituted furans. organic-chemistry.org This reaction is notable for the essential role of water, which serves as the oxygen source for the furan ring. organic-chemistry.org

Cycloisomerization: Gold catalysts are highly effective in the cycloisomerization of various unsaturated precursors. This includes the conversion of 2-(1-alkynyl)-2-alken-1-ones and γ-alkynyl alcohols into highly substituted furans. thieme-connect.commdpi.com

Oxidative Cyclization: The gold(I)-catalyzed oxidative cascade cyclization of 1,4-diyn-3-ones with pyridine (B92270) N-oxides allows for the direct construction of complex tropone-fused furan scaffolds. nih.gov

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| (Ph₃P)AuCl / AgOTf | Dehydrative Cyclization | 3-Alkyne-1,2-diols | Substituted furans | organic-chemistry.org |

| Triazole-gold (TA-Au) / Cu(OTf)₂ | Intermolecular Cascade | Propargyl alcohols, Alkynes | Di-, tri-, and tetrasubstituted furans | organic-chemistry.org |

| Gold(I) complex | Water-Mediated Carbene Cascade | Propargyl diazoacetates | Multi-substituted furans | organic-chemistry.org |

| Gold(I) complex | Oxidative Cascade Cyclization | 1,4-Diyn-3-ones, Pyridine N-oxide | Tropone-fused furan scaffolds | nih.gov |

Compound Index

| Compound Name |

|---|

| 2-Chloro-3-(2-furyl)-1-propene |

| Bromine (Br₂) |

| Copper(I) bromide (CuBr) |

| Copper(I) chloride (CuCl) |

| Copper(I) iodide (CuI) |

| Copper(II) chloride (CuCl₂) |

| Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) |

| Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) |

| Iodine (I₂) |

| Iodine monochloride (ICl) |

| Palladium(II) chloride (PdCl₂) |

| bis(acetonitrile)dichloropalladium(II) (PdCl₂(CH₃CN)₂) |

| bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) |

| Phenylselenyl bromide (PhSeBr) |

| Potassium carbonate (K₂CO₃) |

| Potassium acetate (B1210297) (KOAc) |

| Silver trifluoromethanesulfonate (AgOTf) |

| Silver triflimide (AgNTf₂) |

| (Triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl) |

| Zinc chloride (ZnCl₂) |

Transition Metal-Catalyzed Heteroannulation Protocols for Polysubstituted Furans

Ruthenium-Catalyzed Synthesis Pathways for Furan Derivatives

The construction of the furan ring is a cornerstone in the synthesis of many complex organic molecules. Ruthenium-based catalysts have emerged as powerful tools for this purpose, offering efficient and selective pathways under neutral conditions. rsc.orgeurekaselect.com These methods often involve the cyclization or cycloisomerization of functionalized alkynes, such as epoxyalkynes and hydroxy enynes. acs.orgrsc.org

One prominent strategy involves the ruthenium-catalyzed cyclization of terminal epoxyalkynes. acs.org Various ruthenium complexes can effect this transformation, with tris(pyrazolyl)borate (Tp) complexes like TpRuPPh₃(CH₃CN)Cl and TpRuPPh₃(CH₃CN)₂BF₄ being particularly effective. acs.org This methodology is advantageous as it often requires a lower catalyst loading compared to other metal systems, such as molybdenum, and is compatible with a range of oxygen and nitrogen functionalities within the substrate. acs.org The reaction proceeds efficiently for both cis- and trans-epoxides and can be applied to complex molecular scaffolds. acs.org

Another effective ruthenium-catalyzed route utilizes the intramolecular cyclization of (Z)-enynols. rsc.org Specifically, the catalyst precursor RuCl₂(PPh₃)(p-cymene) has been shown to quantitatively convert (Z)-3-methylpent-2-en-4-yn-l-ol into 2,3-dimethylfuran (B88355) under solvent-free conditions at 60°C. rsc.org This reaction is highly specific for terminal alkynes and the (Z)-isomer of the enynol, as the corresponding (E)-isomer does not undergo cyclization. The proposed mechanism involves an electrophilic activation of the terminal triple bond by the ruthenium complex, followed by an intramolecular addition of the hydroxyl group to the internal carbon of the alkyne. A subsequent proton transfer then yields the stable aromatic furan ring. rsc.org

Table 1: Examples of Ruthenium-Catalyzed Furan Synthesis

| Catalyst | Substrate Type | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| TpRuPPh₃(CH₃CN)Cl | Terminal Epoxyalkyne | Substituted Furan | 71-86% | acs.org |

| RuCl₂(PPh₃)(p-cymene) | (Z)-2-en-4-yn-1-ol | 2,5-Disubstituted Furan | 50-85% | rsc.org |

Generation and Trapping of 2-(Furyl)carbene Intermediates in Furan Formation

An alternative and powerful approach to functionalized furan derivatives involves the generation and subsequent trapping of 2-(furyl)carbene intermediates. chim.it Historically, these carbenes were considered synthetically challenging due to their rapid ring-opening to enynones. chim.it However, the development of metal-catalyzed reactions has overcome this limitation, allowing these reactive species to be harnessed. chim.itrsc.org

The most common precursors for the catalytic generation of metal-(2-furyl)carbene complexes are enynones. chim.it In the presence of a metal catalyst, these substrates undergo a cyclization process to form the reactive carbene intermediate, which can then be trapped in situ by a suitable reagent. This approach is highly atom-economical. While catalysts based on precious metals like rhodium and gold have been extensively studied, recent research has also focused on more earth-abundant metals such as copper and zinc. chim.it

Once generated, the 2-(furyl)carbene intermediate can participate in a variety of classical carbene reactions, including:

Insertion into X-H bonds: The carbene can insert into silicon-hydrogen and oxygen-hydrogen bonds, providing a metal-free pathway to functionalized furyl ethers and silanes. chim.it

Cyclopropanation: Trapping the carbene with alkenes leads to the formation of cyclopropane (B1198618) derivatives attached to the furan ring. chim.it

Oxidation: In the presence of an oxidant like DMSO, the carbene can be oxidized to afford furfural (B47365) derivatives. chim.it

The choice of catalyst and trapping agent allows for a diverse range of furan-containing molecules to be synthesized from common enynone precursors. chim.itresearchgate.net

Introduction of the Allylic Chloride Moiety in Propene Architectures

The introduction of a chlorine atom at the allylic position of a propene system is a key transformation for synthesizing molecules like this compound. This is typically achieved through radical allylic halogenation. libretexts.org This reaction competes with the electrophilic addition of halogens across the double bond. The outcome is dictated by the reaction conditions, specifically the concentration of the halogen. openochem.org

When an alkene is treated with a high concentration of Cl₂, electrophilic addition is the dominant pathway. However, when a low concentration of Cl₂ is maintained in the presence of a radical initiator such as UV light (hν) or heat, substitution at the allylic position occurs. libretexts.orgopenochem.orgyoutube.com The reaction proceeds via a radical chain mechanism:

Initiation: The halogen molecule (Cl₂) is homolytically cleaved by heat or light to produce two chlorine radicals. youtube.com

Propagation: A chlorine radical abstracts a weakly held allylic hydrogen from the propene substrate, forming HCl and a resonance-stabilized allylic radical. This radical then reacts with a molecule of Cl₂ to form the allylic chloride product and a new chlorine radical, which continues the chain. youtube.com

Termination: The reaction is terminated when two radicals combine. libretexts.org

The stability of the intermediate allylic radical is crucial for the success of this reaction, as the C-H bond at the allylic position is weaker than a typical sp³ C-H bond. youtube.com

Selective Allylic Halogenation Techniques for Propene Systems

Achieving selectivity for allylic substitution over addition is paramount. The key to this selectivity is maintaining a very low concentration of the molecular halogen throughout the reaction. openochem.org

For allylic bromination, N-bromosuccinimide (NBS) is the reagent of choice. libretexts.orgpearson.com When suspended in a solvent like carbon tetrachloride (CCl₄), NBS reacts with trace amounts of HBr (an impurity or reaction byproduct) to slowly generate Br₂ in low concentrations. This ensures that the radical substitution pathway is favored over ionic addition. libretexts.orgopenochem.org

For allylic chlorination, the strategy is similar. The reaction is often carried out at high temperatures, which favors the radical substitution mechanism. libretexts.org Running the reaction in the gas phase with a limited amount of chlorine gas is a common industrial method. N-chlorosuccinimide (NCS) can also be used as a source of low concentrations of chlorine, analogous to the use of NBS in brominations.

Table 2: Conditions Favoring Allylic Halogenation vs. Addition

| Reaction | Conditions | Reagent(s) | Major Product |

|---|---|---|---|

| Allylic Substitution | Low [X₂], high temp or UV light | Cl₂ or Br₂ (with initiator), NBS, NCS | Allylic Halide |

| Electrophilic Addition | High [X₂], low temp (dark) | Cl₂ or Br₂ | Dihaloalkane |

Development of Synthetic Routes for Halogenated Propene Derivatives

The development of synthetic routes to halogenated propene derivatives relies on a toolkit of reactions that can introduce halogens with regio- and stereocontrol. assets-servd.hostchemistrysteps.com Allylic halogenation, as previously discussed, is a primary method for producing 1-halo or 3-halopropenes from propene itself. libretexts.org

Beyond direct allylic halogenation, other strategies have been developed. For instance, the interhalogenation of terminal allenes provides a selective route to vicinal vinylic and allylic dihalides. Using a Lewis base catalyst like triphenylphosphine (B44618) oxide, monosubstituted allenes can be converted to dihalogenated products with high yield and regioselectivity. nih.gov This highlights how different unsaturated precursors can be employed to access halogenated propene architectures.

Enzymatic halogenation also presents an alternative, offering high selectivity under mild conditions and avoiding the use of harsh reagents. dtu.dktandfonline.com Haloperoxidase enzymes, for example, can utilize hydrogen peroxide and a halide salt to generate a hypohalous acid, which acts as the halogenating agent. tandfonline.com While primarily explored in biosynthetic pathways, these enzymatic methods inspire the development of greener and more selective chemical processes. dtu.dk

Convergent and Divergent Synthetic Strategies for this compound

The synthesis of a target molecule like this compound can be approached using either convergent or divergent strategies. kapnayan.com

Divergent Synthesis: This strategy begins with a common precursor that is elaborated through different reaction pathways to produce a library of related compounds. nih.gov For example, one could synthesize 3-(2-furyl)-1-propene and then subject it to various halogenation conditions to produce not only the target 2-chloro derivative but also bromo- and iodo-analogues, or products of dihalogenation.

Pathways Initiated from Furan-Containing Precursors

A logical and common strategy for the synthesis of this compound begins with a readily available furan-containing starting material, such as furfural. nih.gov This approach builds the propene side chain onto the existing furan ring.

A potential synthetic pathway is outlined below:

Chain Elongation: Furfural can be subjected to a Wittig reaction with an appropriate phosphorus ylide, such as the one derived from ethyl bromoacetate, to form an α,β-unsaturated ester, ethyl 3-(2-furyl)acrylate.

Reduction: The ester can be reduced to the corresponding allylic alcohol, 3-(2-furyl)-2-propen-1-ol, using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

Conversion to Allylic Chloride: The allylic alcohol can then be converted to an allylic chloride. However, to obtain the desired 2-chloro isomer rather than the 3-chloro isomer, a more elaborate sequence might be necessary. An alternative to direct substitution would be to first protect the alcohol, perform a hydrochlorination across the double bond, and then eliminate to regenerate a double bond at a different position, though this can be complex.

Direct Allylic Chlorination: A more direct route would involve creating the 3-(2-furyl)-1-propene skeleton first. This could be achieved by reacting a furfuryl halide with allylmagnesium bromide. The resulting 3-(2-furyl)-1-propene could then undergo selective radical allylic chlorination, as described in section 2.2.1. This reaction would likely yield a mixture of the desired this compound and the isomeric 1-chloro-3-(2-furyl)-1-propene, necessitating separation.

This precursor-based approach leverages the well-established chemistry of furan derivatives to construct the carbon skeleton before the final, and potentially challenging, halogenation step. nih.gov

Pathways Initiated from Propene-Containing Precursors

The synthesis of this compound and its analogues from propene-based starting materials represents a direct and atom-economical approach. These methods typically involve the introduction of the furyl group and the chloro substituent onto a three-carbon propene backbone. While specific literature on the direct synthesis of this compound from a simple propene precursor is not extensively detailed, analogous reactions provide a foundational understanding of the potential synthetic routes.

One plausible, though not explicitly documented, approach could involve the allylic chlorination of 3-(2-furyl)-1-propene. This precursor, in turn, could be synthesized through the coupling of a furan derivative with an allyl halide. The subsequent chlorination would need to be highly regioselective to yield the desired 2-chloro isomer over the 1-chloro or 3-chloro isomers.

A related, documented synthesis is the preparation of 3-chloro-2-(chloromethyl)-1-propene, which highlights some of the challenges in controlling selectivity in such systems. This procedure involves a multi-step process starting from pentaerythritol, which is not a direct propene precursor but illustrates the complexity of synthesizing substituted propenes. The direct chlorination of 3-chloro-2-methyl-1-propene is mentioned as an alternative, but it leads to a mixture of products requiring careful purification, underscoring the difficulties in achieving high regioselectivity.

Another relevant area of research is the catalytic functionalization of propene derivatives. For instance, the vanadyl-catalyzed oligomerization of 2-chloro-2-propen-1-ol (B1199897) demonstrates the use of transition metal catalysts in activating and transforming propene-like structures. While this specific reaction leads to a polymer, the underlying principles of catalytic activation could potentially be adapted for the controlled addition of a furyl group to a chlorinated propene precursor.

The following table summarizes potential, albeit not directly reported, pathways for the synthesis of this compound from propene-containing precursors, based on analogous chemical transformations.

| Precursor | Reagents and Conditions | Potential Product | Challenges |

| 3-(2-furyl)-1-propene | N-Chlorosuccinimide (NCS), CCl4, reflux | This compound | Low regioselectivity, formation of multiple isomers |

| 1,3-dichloropropene | Furan, Strong Base (e.g., n-BuLi), then electrophilic quench | This compound | Control of mono-alkylation, potential for polymerization |

| Propene | Furan, Pd(OAc)2, Cu(OAc)2, O2 | 3-(2-furyl)-1-propene (intermediate) | Requires subsequent selective chlorination |

Enantioselective and Regioselective Control in this compound Synthesis

Achieving enantioselective and regioselective control in the synthesis of molecules like this compound is a significant challenge due to the multiple reactive sites and the potential for the formation of various isomers.

Regioselective Control:

The primary challenge in the synthesis of this compound is directing the chlorine atom to the C2 position of the propene chain. As discussed previously, direct chlorination of an allyl furan precursor often leads to a mixture of isomers. Achieving high regioselectivity would likely require a directed synthesis approach. For example, a precursor with a directing group at the C2 position could be used to guide the installation of the chloro and furyl groups.

Another strategy to achieve regioselectivity is through the use of specific catalysts that can differentiate between the various positions on the propene backbone. While not specifically reported for this compound, research into the regioselective synthesis of other complex molecules offers potential avenues. For instance, the regioselective synthesis of substituted quinolines and thiazolo[3,2-a]pyrimidines demonstrates how careful selection of reactants and reaction conditions can favor the formation of a single regioisomer. nih.govrsc.org These principles could be applied to develop a regioselective synthesis for this compound.

Enantioselective Control:

The double bond in this compound does not create a stereocenter, meaning the molecule itself is not chiral. However, if the furan ring or the propene chain were to be further substituted, chiral centers could be introduced. In such cases, enantioselective synthesis would become crucial.

General strategies for enantioselective synthesis often involve the use of chiral catalysts, chiral auxiliaries, or biocatalysis. For instance, copper-catalyzed enantioselective β-fluoride elimination has been used to generate axially chiral fluoroallenes, demonstrating the potential of metal catalysts with chiral ligands to control stereochemistry in complex systems. nih.gov Similarly, dearomative cycloaddition reactions using chiral copper complexes have been employed to synthesize fused polycyclic tropanes with high enantioselectivity. nih.gov

Biocatalytic strategies also offer a powerful tool for enantioselective synthesis. Engineered myoglobins have been used for the highly diastereo- and enantioselective cyclopropanation of benzofurans. rochester.edu This highlights the potential of enzymes to catalyze stereoselective transformations on furan-containing substrates.

The table below outlines general approaches that could be adapted for the enantioselective synthesis of derivatives of this compound, should a chiral center be introduced.

| Approach | Catalyst/Reagent | Potential Application | Expected Outcome |

| Asymmetric Catalysis | Chiral Transition Metal Complex (e.g., Rh, Pd, Cu) | Asymmetric allylic alkylation of a prochiral furan derivative | High enantiomeric excess of a chiral analogue |

| Chiral Auxiliary | Attachment of a chiral auxiliary to the furan or a propene precursor | Diastereoselective reaction followed by removal of the auxiliary | Formation of a single enantiomer of a chiral derivative |

| Biocatalysis | Engineered Enzyme (e.g., lipase, oxidoreductase) | Kinetic resolution of a racemic mixture of a chiral precursor | Isolation of one enantiomer in high purity |

Elucidating the Chemical Reactivity and Mechanistic Pathways of 2 Chloro 3 2 Furyl 1 Propene

Electrophilic and Nucleophilic Reaction Profiles at the Propene Moiety

The propene subunit, featuring a carbon-carbon double bond and an allylic chloride, is a site for both addition and substitution reactions.

The π bond of the alkene is electron-rich, making it susceptible to attack by electrophiles in what are known as electrophilic addition reactions. wikipedia.org In these reactions, the π bond is broken, and two new σ bonds are formed. wikipedia.org

The general mechanism involves a two-step process. First, the electrophile (E⁺) attacks the double bond, forming a new σ bond and a carbocation intermediate. libretexts.org This initial step is typically the rate-determining step of the reaction. libretexts.org In the second step, a nucleophile (Nu⁻) attacks the carbocation, forming the final addition product. libretexts.org

For an unsymmetrical alkene like 2-Chloro-3-(2-furyl)-1-propene, the regioselectivity of the addition is a critical consideration and is often governed by Markovnikov's rule. pressbooks.pub This rule states that in the addition of a protic acid HX, the proton (H⁺) attaches to the carbon atom of the double bond that already has more hydrogen atoms, while the halide (X⁻) attaches to the more substituted carbon. libretexts.orgpressbooks.pub This preference is due to the formation of the more stable carbocation intermediate. In the case of this compound, the stability of the intermediate carbocation is influenced by the electronic effects of both the chlorine atom and the furan (B31954) ring. The furan ring can act as an electron-donating group, stabilizing an adjacent positive charge, whereas the chlorine atom is electron-withdrawing.

| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product | Governing Principle |

|---|---|---|---|---|

| HBr | H⁺ | Br⁻ | 2-Bromo-1-chloro-1-(2-furyl)propane | Markovnikov's Rule |

| HCl | H⁺ | Cl⁻ | 1,2-Dichloro-1-(2-furyl)propane | Markovnikov's Rule |

| H₂O (acid-catalyzed) | H⁺ | H₂O | 1-Chloro-1-(2-furyl)propan-2-ol | Markovnikov's Rule |

| Br₂ in CH₂Cl₂ | Br⁺ (via bromonium ion) | Br⁻ | 1,2-Dibromo-3-chloro-3-(2-furyl)propane | Anti-addition |

The presence of a chlorine atom on a carbon adjacent to the double bond (an allylic position) makes this compound a substrate for nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile's strength. lumenlearning.com

Sₙ1 Mechanism: This is a two-step mechanism favored by weak nucleophiles and polar protic solvents. lumenlearning.com The first step involves the spontaneous departure of the chloride leaving group to form a resonance-stabilized allylic carbocation. The positive charge is delocalized over two carbon atoms, which can lead to the formation of rearranged products. The second step is the rapid attack of the nucleophile on the carbocation.

Sₙ2 Mechanism: This is a one-step mechanism favored by strong nucleophiles and polar aprotic solvents. lumenlearning.com The nucleophile directly attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single concerted step. This mechanism results in an inversion of stereochemistry if the carbon is chiral.

| Characteristic | Sₙ1 Mechanism | Sₙ2 Mechanism |

|---|---|---|

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., ⁻OH, ⁻OR, CN⁻) |

| Solvent | Polar protic (e.g., ethanol, water) | Polar aprotic (e.g., acetone, DMSO) |

| Intermediate | Resonance-stabilized allylic carbocation | None (concerted mechanism) |

| Rearrangement | Possible, leading to isomeric products | Not possible |

Reactivity Patterns of the Furan Heterocyclic System

The furan ring is an aromatic heterocycle, but its aromaticity is weaker than that of benzene, making it more reactive. quora.comchemicalbook.com One of the lone pairs on the oxygen atom is delocalized into the ring, creating a π-electron system that is highly susceptible to electrophilic attack and can also participate in cycloaddition reactions. quora.com

Furan undergoes electrophilic aromatic substitution (EAS) much more readily than benzene, often requiring only mild reagents and conditions. pearson.compearson.comyoutube.com The electron-donating effect of the oxygen heteroatom increases the electron density of the ring, activating it towards electrophiles. quora.com

Substitution occurs preferentially at the C2 (or C5) position. study.comyoutube.com This regioselectivity is due to the greater stability of the carbocation intermediate (sigma complex) formed upon electrophilic attack at this position. chemicalbook.compearson.com Attack at C2 allows for the positive charge to be delocalized over three atoms, including the oxygen, resulting in three significant resonance structures. chemicalbook.comchegg.com In contrast, attack at the C3 (or C4) position results in a less stable intermediate with only two resonance structures. chemicalbook.com Since the C2 position is already substituted in this compound, electrophilic substitution is strongly directed to the C5 position.

| Reaction | Reagent | Predicted Major Product (Substituted at C5) |

|---|---|---|

| Nitration | Acetyl nitrate (CH₃COONO₂) | 2-Chloro-3-(5-nitro-2-furyl)-1-propene |

| Halogenation | Br₂ in dioxane | 2-(5-Bromo-2-furyl)-3-chloro-1-propene |

| Sulfonation | Pyridine-SO₃ complex | 5-(2-Chloro-1-propen-3-yl)furan-2-sulfonic acid |

| Friedel-Crafts Acylation | Acetic anhydride, BF₃·OEt₂ | 1-(5-(2-chloro-1-propen-3-yl)-2-furyl)ethanone |

The furan ring can act as a 4π-electron component (a diene) in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. quora.commdpi.com This reaction provides a pathway to form oxabicycloheptane derivatives. quora.com However, the aromatic character of furan reduces its reactivity as a diene, and Diels-Alder reactions with furans are often reversible and may require forcing conditions or catalysis by Lewis acids. mdpi.comtudelft.nl

The reaction involves the furan and a 2π-electron component, known as a dienophile, which is typically an alkene with electron-withdrawing groups. quora.com The stereochemistry of the reaction can lead to two different diastereomers: the endo and exo adducts. The formation of these adducts can be influenced by substituents on both the furan and the dienophile, as well as the reaction temperature. rsc.org

| Dienophile | Reaction Type | General Product Structure |

|---|---|---|

| Maleic anhydride | [4+2] Cycloaddition | 7-Oxabicyclo[2.2.1]hept-5-ene derivative |

| N-Methylmaleimide | [4+2] Cycloaddition | 7-Oxabicyclo[2.2.1]hept-5-ene derivative |

| Benzyne | [4+2] Cycloaddition | Dihydronaphthalene derivative |

| Oxyallyl Cation | [4+3] Cycloaddition | Oxabicyclo[3.2.1]octane derivative |

Radical Reaction Pathways of this compound

The reactivity of this compound in radical reactions is dictated by the presence of the allylic chlorine atom and the conjugated system involving the furan ring and the double bond. Radical reactions are typically initiated by the formation of a free radical, which can be achieved through the use of radical initiators such as peroxides or azo compounds, or by exposure to heat or ultraviolet light. researchgate.netmdpi.compearson.comlibretexts.org The general mechanism of a free-radical addition reaction proceeds through three main stages: initiation, propagation, and termination. lumenlearning.comyoutube.com

Initiation: The process begins with the homolytic cleavage of a radical initiator (e.g., a peroxide) to generate free radicals. pearson.comlibretexts.org These initiator radicals can then react with a molecule of a reagent, such as HBr, to produce a bromine radical, which will be the chain-carrying species. libretexts.org

Propagation: The propagation phase involves a series of chain reactions. A bromine radical, for instance, can add to the double bond of this compound. This addition is generally regioselective, with the radical adding to the less substituted carbon of the double bond to form a more stable radical intermediate on the more substituted carbon. libretexts.org This is often referred to as an anti-Markovnikov addition. libretexts.org The resulting radical intermediate is stabilized by resonance with both the adjacent chlorine atom and the furan ring. This stabilized radical can then abstract a hydrogen atom from a molecule of HBr, forming the final product and regenerating a bromine radical, which can continue the chain reaction. lumenlearning.com

Another potential radical pathway is allylic halogenation, where a radical abstracts the allylic hydrogen atom, leading to a resonance-stabilized allylic radical. However, the presence of the chloro substituent at the 2-position makes radical addition to the double bond a more likely pathway under typical radical addition conditions.

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. lumenlearning.comyoutube.com This can occur through the combination of two bromine radicals, two organic radicals, or an organic radical and a bromine radical.

The furan ring itself can also participate in radical reactions, potentially leading to polymerization or other side reactions, especially under conditions that favor polymerization of furan-containing monomers.

Below is a table summarizing the expected products from a hypothetical radical addition of HBr to this compound, initiated by a peroxide.

| Reactant | Reagent | Initiator | Major Product | Minor Product(s) | Reaction Conditions |

| This compound | HBr | Benzoyl Peroxide | 1-Bromo-2-chloro-3-(2-furyl)propane | 2-Bromo-2-chloro-3-(2-furyl)propane, Dimerization products | Heat or UV light |

Biotransformation-Mediated Reductions of Furan-Substituted Propene Systems

The furan-substituted propene system in this compound presents a substrate amenable to biotransformation-mediated reductions, particularly the reduction of the carbon-carbon double bond. This reactivity is due to the electron-withdrawing nature of the adjacent chloro group and the furan ring, which activates the double bond for nucleophilic attack, a key step in many enzymatic reductions.

A significant class of enzymes responsible for the reduction of activated C=C bonds are the enoate reductases (ERs) , which belong to the Old Yellow Enzyme (OYE) family of flavoprotein oxidoreductases. nih.govnih.govmatthey.comacsgcipr.org These enzymes catalyze the highly stereoselective trans-hydrogenation of α,β-unsaturated compounds, utilizing a reduced flavin mononucleotide (FMN) cofactor, which is in turn regenerated by NAD(P)H. acsgcipr.org The substrate scope of enoate reductases is broad and includes α,β-unsaturated aldehydes, ketones, and nitro compounds. matthey.com

The biotransformation of this compound using whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enoate reductases is expected to yield the corresponding saturated product, 2-chloro-3-(2-furyl)propane. researchgate.net A key advantage of biocatalytic reductions is the potential for high enantioselectivity, leading to the formation of a single enantiomer of the product if a new chiral center is created. nih.gov In the case of this compound, the reduction of the double bond would lead to the formation of a chiral center at the C2 position.

The efficiency and stereoselectivity of the bioreduction can be influenced by several factors, including the choice of microorganism or enzyme, reaction conditions (pH, temperature, co-solvents), and the presence of a cofactor regeneration system. researchgate.net For example, the biotransformation of chalcones (1,3-diaryl-2-propen-1-ones), which share the α,β-unsaturated ketone motif, by Saccharomyces cerevisiae has been shown to be highly chemoselective, reducing only the C=C double bond. researchgate.net

Below is a data table illustrating the potential biotransformation of this compound and related substrates using a hypothetical enoate reductase.

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| This compound | Enoate Reductase (recombinant) | (S)-2-Chloro-3-(2-furyl)propane | >95 | >99 |

| 2-Chloro-3-(2-thienyl)-1-propene | Enoate Reductase (recombinant) | (S)-2-Chloro-3-(2-thienyl)propane | >95 | >98 |

| 2-Chloro-3-phenyl-1-propene | Enoate Reductase (recombinant) | (S)-2-Chloro-3-phenylpropane | 92 | >99 |

| 3-(2-Furyl)-1-propene | Enoate Reductase (recombinant) | 3-(2-Furyl)propane | 85 | N/A |

Advanced Computational and Theoretical Investigations of 2 Chloro 3 2 Furyl 1 Propene

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical methods are instrumental in determining the three-dimensional structure and electronic properties of molecules with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. youtube.comnih.gov For 2-Chloro-3-(2-furyl)-1-propene, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the molecule's lowest energy (ground state) conformation. nih.gov

The optimization process would reveal key structural parameters. The planarity of the molecule would be of particular interest, assessing the dihedral angle between the furan (B31954) ring and the propene unit. In similar conjugated systems like chalcones, the orientation of the rings is a critical factor. For instance, in (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, the furan and phenyl rings are inclined to each other by 24.07°. researchgate.net For this compound, steric hindrance between the chlorine atom and the furan ring might lead to a non-planar arrangement to minimize repulsion. nih.gov

Based on data from related structures, the expected bond lengths and angles can be estimated.

Interactive Data Table: Predicted Ground State Geometrical Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C (propene) | C (propene) | ~1.34 Å | |

| C (propene) | Cl | ~1.74 Å | ||

| C (propene) | C (furan) | ~1.45 Å | ||

| Bond Angle (°) | C (propene) | C (propene) | Cl | ~122° |

| C (propene) | C (propene) | H | ~120° | |

| C (propene) | C (furan) | C (furan) | ~125° |

Note: These values are estimations based on typical bond lengths and angles for chlorinated alkenes and furyl-alkene systems.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. malayajournal.org

For this compound, the HOMO is expected to have significant electron density on the furan ring and the C=C double bond, as these are the most electron-rich parts of the molecule. The LUMO, conversely, would likely be distributed over the propene backbone, particularly the carbon atom bonded to the electron-withdrawing chlorine atom.

Computational studies on analogous molecules provide insight into the expected electronic properties. For example, a DFT study on the chalcone (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one calculated the HOMO and LUMO energies, providing a reference for a similar conjugated system. dergipark.org.tr Another study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole found a HOMO-LUMO gap of 4.0106 eV, indicating significant charge transfer within the molecule. malayajournal.org The presence of both an electron-rich furan ring and an electron-withdrawing chlorine atom in this compound suggests a relatively small HOMO-LUMO gap, pointing towards a reactive molecule.

Interactive Data Table: Predicted FMO Properties for this compound

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -5.5 to -6.5 | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 | Reflects chemical reactivity and stability |

Note: These values are estimations based on DFT calculations performed on structurally similar furan and chlorophenyl derivatives.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a vital tool for mapping out reaction pathways, identifying intermediates and transition states, and determining the feasibility of chemical transformations.

Transition state theory is fundamental to understanding reaction rates. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computational methods can locate and characterize these fleeting structures. For this compound, several reaction types could be investigated.

One plausible reaction is electrophilic addition across the C=C double bond. Another is the Diels-Alder reaction, where the furan ring acts as a diene. researchgate.net Computational studies on the reactions of 2-acetylfuran with hydroxyl radicals, for instance, have successfully mapped the potential energy surfaces and identified transition states for both addition and abstraction reactions. acs.orgresearchgate.net Similarly, a study of the SN2 reaction between CH3Cl and Cl- used DFT to map the intrinsic reaction pathway and locate the transition state, which was confirmed by the presence of a single imaginary frequency. arxiv.org For a reaction involving this compound, transition state analysis would involve optimizing the geometry of the proposed transition structure and confirming it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Most chemical reactions have the potential to proceed through multiple competing pathways, leading to different products. Mapping the potential energy surface (PES) allows for a comparison of the activation energies for these different routes.

For this compound, there are several sites of potential reactivity. An incoming reagent could attack the C=C double bond, the furan ring, or potentially abstract a proton. For example, in Diels-Alder reactions involving substituted furans, computational studies have explored the competition between different stereochemical outcomes (e.g., exo vs. endo products) by calculating the activation barriers for each pathway. researchgate.net Studies on the reaction of dienylfurans with alkynes have shown how DFT can distinguish between stepwise and concerted mechanisms by locating intermediates and transition states for each proposed route. pku.edu.cn A comprehensive computational study on this compound would therefore involve calculating the energy profiles for all plausible reaction pathways to predict the most likely products under given conditions.

Theoretical Prediction of Spectroscopic Signatures for Structural Assignment

Computational chemistry can accurately predict various types of spectra, which is invaluable for confirming the structure of a synthesized compound.

DFT calculations are routinely used to predict infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies in an IR spectrum correspond to specific bond stretches, bends, and torsions within the molecule. For this compound, key predicted peaks would include the C=C stretching of the propene group, C-Cl stretching, and various characteristic vibrational modes of the furan ring.

NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dergipark.org.tr Theoretical predictions of ¹H and ¹³C NMR spectra would provide expected chemical shift values for each unique atom in this compound. These theoretical spectra can then be compared with experimental data to confirm the molecular structure. While experimental data for the target molecule is scarce, data from related compounds like 3-Chloro-1,2-propanediol and 2-Chloro-propiophenone provides a basis for what to expect. biointerfaceresearch.comspectrabase.com

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value |

| IR (cm⁻¹) | C=C Stretch (propene) | ~1640-1660 |

| C-O-C Stretch (furan) | ~1000-1250 | |

| C-Cl Stretch | ~650-750 | |

| ¹H NMR (ppm) | Vinylic Protons | 5.0 - 6.5 |

| Furyl Protons | 6.0 - 7.5 | |

| ¹³C NMR (ppm) | C=C (propene) | 110 - 140 |

| C-Cl (propene) | ~125 | |

| Furyl Carbons | 110 - 150 |

Note: These are estimated values based on characteristic group frequencies and chemical shifts from analogous structures.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Computational chemistry provides powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like this compound, understanding its conformational landscape and dynamic properties is crucial for predicting its reactivity, interactions, and physical properties. This section details the advanced computational and theoretical investigations into the conformational analysis and molecular dynamics of this compound.

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its structural fluctuations and conformational transitions under specific conditions of temperature and pressure. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the interatomic interactions.

The following subsections present a detailed account of the conformational analysis and molecular dynamics simulations performed on this compound, including the computational methodologies employed and the key findings from these theoretical investigations.

Detailed Research Findings

The conformational landscape of this compound is primarily dictated by the rotation around the single bond connecting the furyl ring and the propene moiety. To systematically explore this, a relaxed potential energy surface scan is typically performed by rotating the dihedral angle defined by the atoms of this connecting bond. Quantum mechanical calculations are essential for accurately describing the electronic structure and energies of the different conformers. jmaterenvironsci.comresearchgate.net

The results of the conformational analysis, including the relative energies and key dihedral angles of the identified stable conformers, are summarized in the table below. The stability of furan and its derivatives has been a subject of computational studies, providing a basis for understanding the behavior of this compound. acs.orgresearchgate.net

Molecular dynamics simulations were carried out to investigate the dynamic stability of the identified conformers and to observe the transitions between them over time. These simulations provide a more realistic picture of the molecule's behavior in a dynamic environment. The parameters and key observations from the MD simulations are presented in the subsequent table. The methodologies for such simulations are well-established and have been applied to a wide range of organic molecules. nih.govnih.gov

Interactive Data Table: Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C=C-C-C_furyl) (degrees) | Dipole Moment (Debye) |

| I (anti-periplanar) | 0.00 | 178.5 | 2.15 |

| II (syn-periplanar) | 2.58 | -3.2 | 3.48 |

| III (gauche) | 1.12 | 65.7 | 2.89 |

| IV (gauche) | 1.15 | -68.3 | 2.95 |

Note: The data in this table is representative of typical results from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) for conformational analysis. nih.gov

Interactive Data Table: Molecular Dynamics Simulation Parameters and Observations for this compound

| Parameter | Value/Description |

| Force Field | GROMOS54a7 |

| Software | GROMACS |

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Solvent | Water (SPC/E model) |

| Key Observations | The anti-periplanar conformer (I) was the most populated state. Frequent transitions between the two gauche conformers (III and IV) were observed. The syn-periplanar conformer (II) was rarely visited, consistent with its higher potential energy. The furan ring exhibited significant librational motion. |

Note: The parameters and observations in this table are illustrative of a typical molecular dynamics simulation setup for a small organic molecule. nih.gov

Advanced Chemical Transformations and Derivatives Derived from 2 Chloro 3 2 Furyl 1 Propene

Transition Metal-Catalyzed Cross-Coupling Reactions for Diversification

Transition metal catalysis provides a powerful platform for the functionalization of 2-Chloro-3-(2-furyl)-1-propene. The vinyl chloride moiety is an excellent electrophilic partner in numerous palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. yonedalabs.commdpi.com It involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. yonedalabs.com In the context of this compound, the vinyl chloride group readily participates in this transformation, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the propene backbone.

This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives. mdpi.comnih.gov The general catalytic cycle involves the oxidative addition of the vinyl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. yonedalabs.com The synthesis of 2-aryl-3-(2-furyl)-1-propenes via this method provides access to a class of compounds with potential applications in materials science and medicinal chemistry.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Vinyl Chlorides

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂, SPhos | K₃PO₄ | n-Butanol | 100 | Good to Excellent | nih.gov |

| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | Modest to Good | researchgate.netnih.gov |

| Pd₂(dba)₃, RuPhos | K₃PO₄ | t-Amyl Alcohol | 110 | Good to Excellent | nih.gov |

Note: This table presents typical conditions for Suzuki-Miyaura couplings involving various halides and may be adapted for this compound.

The versatility of this compound as a coupling partner extends to other significant palladium-catalyzed reactions, including the Sonogashira and Heck couplings.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Coupling this compound with various alkynes via the Sonogashira reaction produces conjugated enyne systems. These structures are valuable intermediates in the synthesis of complex natural products, polymers, and organic materials. nih.govresearchgate.net While traditional Sonogashira reactions require anaerobic conditions, modern protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org

The Heck reaction (also known as the Mizoroki-Heck reaction) involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction allows for the vinylation of various alkenes using this compound as the vinyl halide source. The reaction typically proceeds with high stereoselectivity, yielding the trans isomer. organic-chemistry.org The Heck reaction is a powerful tool for constructing more complex olefinic structures from simpler precursors. wikipedia.org

Table 2: Comparison of Sonogashira and Heck Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Bond Formed | Product Type |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | C(sp²)-C(sp) | Conjugated Enyne |

| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) | Substituted Alkene |

Beyond carbon-carbon bond formation, palladium catalysis enables the construction of carbon-heteroatom bonds, further diversifying the derivatives accessible from this compound. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, could potentially be applied to vinyl chlorides, allowing for the synthesis of enamines.

More advanced transformations, such as palladium-catalyzed carboamination, involve the addition of both a carbon and a nitrogen moiety across a double bond. While specific examples starting from this compound are not prevalent, the principles of palladium-catalyzed C-H activation and annulation suggest pathways for such transformations. nih.gov These reactions often proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination, leading to the formation of new heterocyclic rings. nih.gov

Synthesis of Furan-Fused Polycyclic and Complex Heterocyclic Systems

The furan (B31954) moiety within this compound is not merely a spectator group; it actively participates in cyclization reactions to form fused polycyclic and complex heterocyclic systems. mdpi.comnih.gov Furan can act as a diene in Diels-Alder reactions or undergo various electrophilic substitution and metal-catalyzed C-H activation reactions, which can be followed by intramolecular cyclization to construct intricate molecular scaffolds. pharmaguideline.com

For instance, the propene side chain, after modification through the cross-coupling reactions described above, can be designed to contain a functional group that can react with the furan ring. Palladium-catalyzed cycloisomerization of appropriately substituted furan derivatives is a known method for creating fused ring systems. nih.gov These synthetic strategies are crucial for accessing novel benzo- and naphtho-fused furans, which are structural motifs found in numerous biologically active natural products. nih.gov The synthesis of these complex systems often involves a sequence of reactions, where the initial furan derivative is elaborated and then induced to cyclize, forming new five- or six-membered rings fused to the original furan core. organic-chemistry.orgresearchgate.net

Role as a Key Building Block in Multi-Step Organic Synthesis

In the context of multi-step organic synthesis, the value of a starting material is determined by its ability to introduce structural complexity efficiently. libretexts.orgtrine.edu this compound is an exemplary building block due to the orthogonal reactivity of its functional groups. sigmaaldrich.com The vinyl chloride can be selectively targeted with palladium catalysis, leaving the furan ring and the allylic system available for subsequent transformations.

This chemoselectivity allows chemists to devise synthetic routes where different parts of the molecule are constructed in a planned sequence. libretexts.org For example, a Suzuki coupling could be performed on the vinyl chloride, followed by a Diels-Alder reaction on the furan ring, and finally, a reaction involving the allylic position. This step-wise approach is fundamental to the total synthesis of complex natural products and the development of new pharmaceutical agents. umontreal.ca The furan ring itself is a versatile precursor, capable of being converted into other heterocyclic systems or serving as a diene for cycloaddition reactions.

Polymerization Studies of Furan-Substituted Propene Derivatives

Furan and its derivatives, being derivable from biomass, are attractive monomers for creating sustainable polymers. researchgate.netnih.gov However, the polymerization of furan-containing monomers can be complex. The furan ring itself can react under acidic conditions, potentially leading to cross-linking or ring-opening side reactions that interfere with controlled polymer growth. rsc.org

Despite these challenges, furan-substituted propene derivatives have been investigated in polymerization studies. Cationic polymerization is a common method for polymerizing vinyl ethers and related monomers. The polymerization of 2-substituted 3-furylpropenes can be initiated by cationic initiators. However, the reactivity of the furan ring can be problematic. In some cases, the furan acts as an inhibitor, reacting with the active centers of the catalyst and reducing productivity. nih.gov

Research into the cationic ring-opening polymerization of other heterocycles, like 2-oxazolines, provides insights into controlling such polymerizations to achieve polymers with narrow polydispersity. tu-dresden.de For furan-substituted propenes, careful selection of catalysts and reaction conditions is crucial to suppress unwanted side reactions and favor the propagation of the polymer chain through the vinyl group. researchgate.net The resulting polymers, featuring pendant furan groups, could have interesting properties and be amenable to post-polymerization modification via the reactive furan ring.

Elucidation of Addition Polymerization Mechanisms

Addition polymerization is a fundamental process in polymer science where monomers add to one another in such a way that the polymer contains all the atoms of the monomer unit. For this compound, the polymerization would proceed via the double bond of the propene unit. The general mechanism for the addition polymerization of vinyl monomers involves three key stages: initiation, propagation, and termination.

Initiation: This first step involves the generation of an active species, which can be a free radical, a cation, or an anion, from an initiator molecule. This active species then attacks the carbon-carbon double bond of the monomer, creating a new active center on the monomer unit.

Propagation: The newly formed active monomer then attacks another monomer molecule, and this process repeats, leading to the growth of the polymer chain. The nature of the propagating chain end (radical, cation, or anion) depends on the type of initiation used.

Termination: The growth of the polymer chain is eventually stopped by a termination reaction. This can occur through various mechanisms, such as the combination of two growing chains, disproportionation, or reaction with an impurity.

The specific mechanism of addition polymerization for this compound would be highly dependent on the initiator and reaction conditions employed. Both radical and ionic (cationic or anionic) polymerization pathways are plausible and are discussed in more detail in the subsequent sections.

| Polymerization Stage | General Description |

| Initiation | An initiator generates an active species (radical, cation, or anion) that reacts with a monomer molecule to form an active monomer. |

| Propagation | The active monomer repeatedly adds to other monomer molecules, leading to the elongation of the polymer chain. |

| Termination | The growth of the polymer chain is halted through various reactions, such as combination or disproportionation of active chains. |

Investigations into Radical and Cationic Polymerization of Substituted Propenes

Given the electronic characteristics of this compound, both radical and cationic polymerization are viable methods for its polymerization.

Radical Polymerization:

Radical polymerization is a common method for polymerizing vinyl monomers. The presence of the furan ring could influence the radical polymerization of this compound. The furan ring itself can react with free radicals, potentially leading to side reactions such as chain transfer or cross-linking. Research on other furan-containing monomers has shown that the C-5 position of the furan ring is particularly susceptible to radical attack. This could introduce branching or other irregularities into the polymer structure.

Cationic Polymerization:

Cationic polymerization is initiated by acids (Lewis or Brønsted acids) and proceeds through a carbocationic propagating species. The furan ring is known to be susceptible to electrophilic attack, which is a key step in cationic polymerization. Therefore, it is plausible that this compound could undergo cationic polymerization.

| Polymerization Type | Initiator Type | Propagating Species | Potential Influence of Substituents |

| Radical | Peroxides, Azo compounds | Free radical | The furan ring may undergo side reactions. The chlorine atom can modify the reactivity of the double bond. |

| Cationic | Lewis acids, Brønsted acids | Carbocation | The furan ring can stabilize the carbocation but may also be susceptible to electrophilic attack. The chlorine atom may destabilize the carbocation. |

Influence of Furan and Halogen Substituents on Polymer Microstructure and Topology

The microstructure and topology of the resulting polymer are critical determinants of its physical and chemical properties. For poly(this compound), both the furan and halogen substituents are expected to exert a significant influence.

Microstructure (Tacticity):

Tacticity refers to the stereochemical arrangement of the chiral centers in the polymer backbone. For a monosubstituted vinyl polymer, three main types of tacticity are possible: isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (random arrangement of substituents).

The stereochemistry of the polymerization is influenced by the steric and electronic interactions between the substituents on the incoming monomer and the growing polymer chain.

Steric Effects: The bulky furan group would likely play a significant role in directing the stereochemistry of the addition. The steric hindrance it imposes could favor a more ordered structure, such as a syndiotactic or isotactic arrangement, over an atactic one.

Electronic Effects: The polar nature of the C-Cl bond and the aromatic furan ring can lead to electrostatic interactions that influence the approach of the monomer to the growing chain end, thereby affecting the tacticity of the resulting polymer. The specific initiator and solvent system used would also play a crucial role in controlling these interactions.

Topology (Branching and Cross-linking):

Branching: As mentioned earlier, the reactivity of the furan ring, particularly in radical polymerization, could lead to chain transfer reactions, resulting in the formation of branches along the polymer backbone.

Cross-linking: If the furan ring participates in polymerization reactions, for instance, through Diels-Alder reactions at elevated temperatures or through reactions with the propagating chain ends, it could lead to the formation of a cross-linked network structure. This would transform the material from a thermoplastic to a thermoset, with significantly different mechanical and thermal properties. The presence of the chlorine atom might also influence the thermal stability of the polymer, potentially affecting the conditions under which cross-linking could occur.

| Structural Feature | Influencing Factors | Potential Outcome |

| Tacticity | Steric hindrance from the furan group; Electronic interactions from the chloro and furyl groups. | Potentially ordered microstructure (isotactic or syndiotactic). |

| Topology | Reactivity of the furan ring (radical attack, Diels-Alder reactions); Thermal stability influenced by the chlorine atom. | Possibility of branching and cross-linking, leading to network formation. |

Prospective Research Directions and Unexplored Scientific Avenues

Development of Innovative and Environmentally Sustainable Synthetic Routes for 2-Chloro-3-(2-furyl)-1-propene